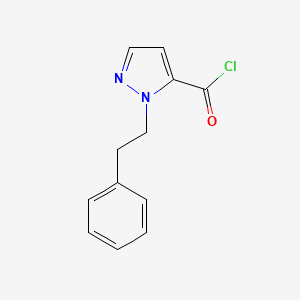![molecular formula C9H14ClN3O2 B15259457 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B15259457.png)
5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C9H14ClN3O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-(chloromethyl)oxolane-2-carboxylic acid with N,N-dimethylhydrazine in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
- 5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine
- 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
5-[5-(chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H14ClN3O2/c1-13(2)9-12-11-8(15-9)7-4-3-6(5-10)14-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
QUKAUNMLNKVQKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2CCC(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanol](/img/structure/B15259377.png)
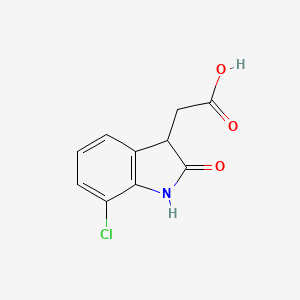
![tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15259404.png)
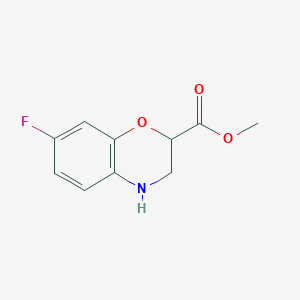
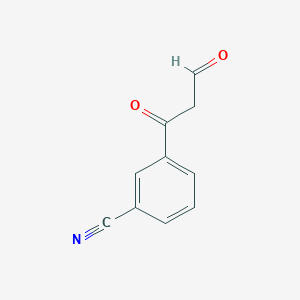
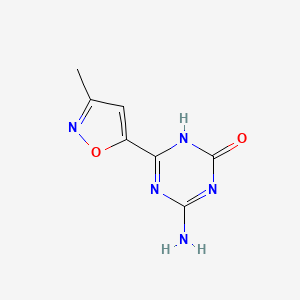
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one](/img/structure/B15259437.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine](/img/structure/B15259445.png)
